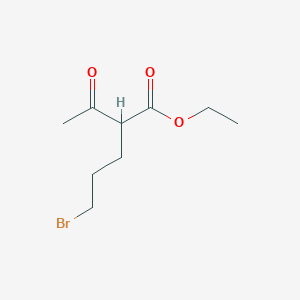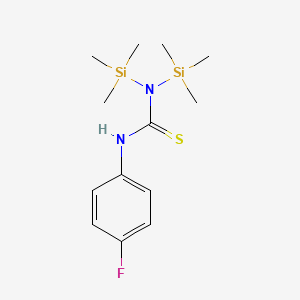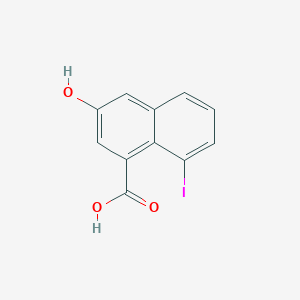
3-Hydroxy-8-iodo-naphthalene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-8-iodo-naphthalene-1-carboxylic acid is an organic compound with the molecular formula C11H7IO3. It is a derivative of naphthalene, characterized by the presence of a hydroxyl group at the 3rd position, an iodine atom at the 8th position, and a carboxylic acid group at the 1st position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-8-iodo-naphthalene-1-carboxylic acid typically involves the iodination of 3-hydroxy-1-naphthoic acid. The process can be carried out using iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction conditions often include refluxing the mixture to ensure complete iodination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxy-8-iodo-naphthalene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 3-hydroxy-1-naphthoic acid.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 3-oxo-8-iodo-naphthalene-1-carboxylic acid.
Reduction: Formation of 3-hydroxy-1-naphthoic acid.
Substitution: Formation of 3-hydroxy-8-substituted-naphthalene-1-carboxylic acid derivatives.
Applications De Recherche Scientifique
3-Hydroxy-8-iodo-naphthalene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the study of substitution and coupling reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 3-Hydroxy-8-iodo-naphthalene-1-carboxylic acid exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The iodine atom can facilitate the formation of reactive intermediates, enhancing the compound’s reactivity and specificity .
Comparaison Avec Des Composés Similaires
3-Hydroxy-1-naphthoic acid: Lacks the iodine atom, resulting in different reactivity and applications.
8-Iodo-1-naphthoic acid:
3-Hydroxy-8-bromo-naphthalene-1-carboxylic acid: Similar structure but with a bromine atom instead of iodine, leading to variations in reactivity and biological activity.
Uniqueness: 3-Hydroxy-8-iodo-naphthalene-1-carboxylic acid is unique due to the presence of both a hydroxyl group and an iodine atom on the naphthalene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C11H7IO3 |
|---|---|
Poids moléculaire |
314.08 g/mol |
Nom IUPAC |
3-hydroxy-8-iodonaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H7IO3/c12-9-3-1-2-6-4-7(13)5-8(10(6)9)11(14)15/h1-5,13H,(H,14,15) |
Clé InChI |
JZXYNHYJPDLRHR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC(=CC(=C2C(=C1)I)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


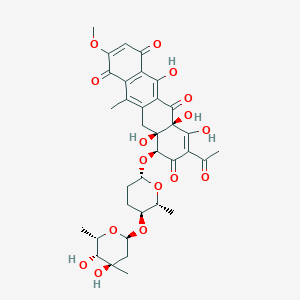
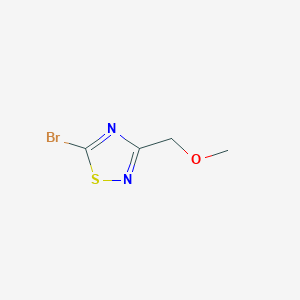
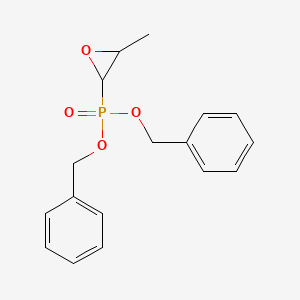
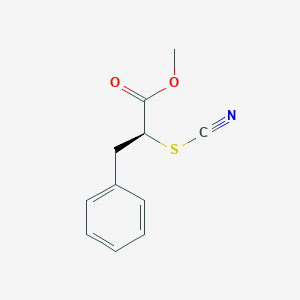
![4-(Biphenyl-2-ylmethyl)-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B12840587.png)
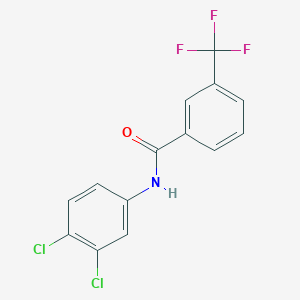
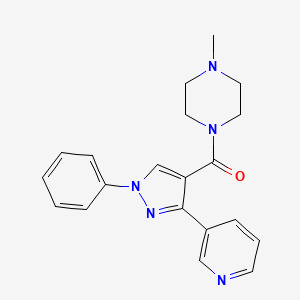
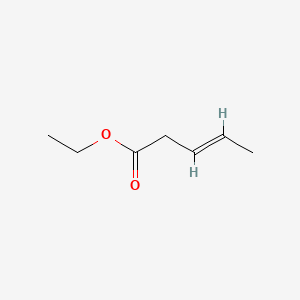
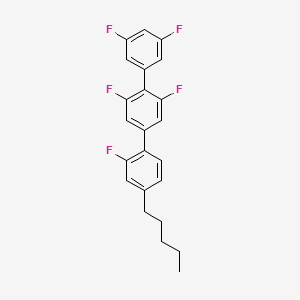
![4-[2-chloroethyl(ethyl)amino]but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate](/img/structure/B12840608.png)
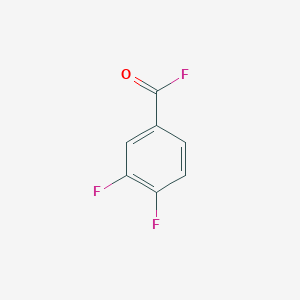
![5-(((2,6-Difluoro-3,5-dimethoxyphenyl)amino)methyl)-N-ethyl-1h-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12840625.png)
